Pyrithyldione

Catalog No.
S576277
CAS No.
77-04-3
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithyldione

CAS Number

77-04-3

Product Name

Pyrithyldione

IUPAC Name

3,3-diethyl-1H-pyridine-2,4-dione

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12)

InChI Key

NZASCBIBXNPDMH-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,3-diethyl-1,2,3,4-tetrahydro-2,4-pyridinedione, benedorm, didropyridine, Persedon, pyrithyldione

Canonical SMILES

CCC1(C(=O)C=CNC1=O)CC

The exact mass of the compound Pyrithyldione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrithyldione (3,3-diethyl-2,4(1H,3H)-pyridinedione) is a sedative and hypnotic agent belonging to the piperidinedione class of compounds. Historically introduced as a non-barbiturate sedative, its modern procurement is driven by its utility as an analytical reference standard and a pharmacological tool compound. Its value in a research context is defined by specific physicochemical and metabolic properties that distinguish it from close structural analogs like glutethimide and methyprylon, as well as from broader sedative classes such as barbiturates.

Substituting Pyrithyldione with other piperidinediones like glutethimide or with functionally similar barbiturates is unreliable for specialized research. Each analog possesses a distinct metabolic profile, particularly concerning the induction of cytochrome P450 enzymes, which can fundamentally alter experimental outcomes in pharmacology and toxicology. Furthermore, Pyrithyldione exhibits well-documented and complex solid-state polymorphism, with four identified crystal forms, a critical variable for ensuring reproducibility in formulation, dissolution studies, and process chemistry that is not defined for common substitutes. These differences in metabolic interaction and material science make Pyrithyldione non-interchangeable for studies requiring precise analytical identification or controlled pharmacological effects.

Defined Solid-State Behavior: Four Documented Polymorphic Forms for Enhanced Reproducibility

Pyrithyldione is known to exist in four distinct crystalline forms, with the crystal structures of forms I-III having been determined via DSC, hot-stage microscopy, and X-ray diffraction. This well-characterized polymorphism provides a critical advantage for applications where solid-state properties influence performance, such as dissolution rate studies, formulation stability, and process development. The existence of defined, characterizable forms allows for precise control and verification of the material being used, minimizing batch-to-batch variability linked to uncontrolled crystal structures.

Evidence DimensionDocumented Crystalline Polymorphs
Target Compound Data4 distinct forms (Structures I-III determined)
Comparator Or BaselineClose analogs (e.g., Glutethimide, Methyprylon) where such extensive public characterization of polymorphism is not as readily available.
Quantified Difference4 vs. Not specified in comparable literature
ConditionsSolid-state characterization by DSC, X-ray diffraction, and hot-stage microscopy.

For any research involving the solid form, procuring a compound with well-documented polymorphs is critical for ensuring experimental reproducibility and controlling physical properties.

Moderate CYP2D6 Induction: A Differentiated Tool for Metabolic Studies

Pyrithyldione is a documented inducer of the cytochrome P450 enzyme CYP2D6, but it is significantly less potent than its close structural analog, glutethimide. Studies have shown Pyrithyldione increases the O-demethylation of codeine, a marker of CYP2D6 activity, by 20%. In contrast, glutethimide is known as a potent inducer, a property historically exploited to increase the conversion of codeine to morphine. This quantified difference makes Pyrithyldione a more suitable tool compound for studies where the potent induction of CYP2D6 by a test agent would be a confounding variable.

Evidence DimensionCYP2D6-mediated Codeine O-demethylation
Target Compound Data20% increase
Comparator Or BaselineGlutethimide (Potent inducer)
Quantified DifferenceModerate and quantified induction vs. potent, less-quantified induction.
ConditionsIn vivo or in vitro metabolic assay measuring CYP2D6 activity.

Researchers needing a piperidinedione-class compound without the confounding effects of strong CYP2D6 induction should select Pyrithyldione over Glutethimide.

Superior Analytical Separability for Forensic and Toxicological Screening

In forensic and toxicological analyses, unambiguous identification of compounds in a mixture is critical. Pyrithyldione is clearly separable from its close structural analog glutethimide using standard gas chromatography (GC) methods. On common non-polar stationary phases like SE-30 or OV-1, Pyrithyldione has a reported retention index (RI) of 1557. Under the same conditions, glutethimide has a significantly higher retention index of 1836. This large difference of 279 index units ensures baseline separation and prevents misidentification in complex matrices.

Evidence DimensionGas Chromatography Retention Index (RI)
Target Compound Data1557
Comparator Or BaselineGlutethimide: 1836
Quantified Difference279 RI units lower than Glutethimide
ConditionsGas-liquid chromatography on SE-30 or OV-1 stationary phase.

A buyer requiring a certified reference material for a toxicological panel can rely on Pyrithyldione's distinct retention time for unambiguous identification and quantification, even in the presence of its closest analog.

Analytical Reference Standard in Forensic and Clinical Toxicology

Due to its distinct gas chromatographic retention index, which differs significantly from close analogs like glutethimide, Pyrithyldione serves as a reliable certified reference material for developing and validating analytical methods for sedative screening panels.

Tool Compound for Comparative Pharmacology and Metabolism Studies

As a moderate inducer of CYP2D6, Pyrithyldione is the appropriate choice over potent inducers like glutethimide when studying the pharmacology of piperidinediones while minimizing confounding variables related to strong drug-drug interactions or altered metabolism of co-administered substrates.

Model Compound for Solid-State Chemistry and Formulation Research

With four well-documented polymorphic forms, Pyrithyldione is an excellent model compound for research in crystallization, solid-state characterization, and formulation science, enabling studies on how different crystal structures impact physical properties like stability and dissolution.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.094628657 Da

Monoisotopic Mass

167.094628657 Da

Heavy Atom Count

12

Melting Point

90.7 °C

UNII

8AB20823CK

Other CAS

77-04-3

Wikipedia

Pyrithyldione

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Occurrence of psychoactive compounds and their metabolites in groundwater downgradient of a decommissioned sewage farm in Berlin (Germany)

Ulrike Hass, Uwe Dünnbier, Gudrun Massmann
PMID: 22227832   DOI: 10.1007/s11356-011-0707-x

Abstract

Psychoactive compounds-meprobamate, pyrithyldione, primidone, and its metabolites, phenobarbital, and phenylethylmalonamide-were detected in groundwater within the catchment area of a drinking water treatment plant located downgradient of a former sewage farm in Berlin, Germany. The aim of this study was to investigate the distribution of the psychoactive compounds in anoxic groundwater and to assess the risk of drinking water contamination. Groundwater age was determined to achieve a better understanding of present hydrogeological conditions.
A large number of observation and production wells were sampled. Samples were analyzed using solid-phase extraction and ultrahigh-performance liquid chromatography-tandem mass spectrometry. Groundwater age was estimated using the helium-tritium ((3)He-(3)H) dating method.
Concentrations of psychoactive compounds up to 1 μg/L were encountered in the contamination plume. Generally, concentrations of phenobarbital and meprobamate were the highest. Elevated concentrations of the analytes were also detected in raw water from abstraction wells located approximately 2.5 km downgradient of the former sewage farm. Concentrations in the final drinking water were below the limit of quantification owing to dilution. The age of shallow groundwater samples ranged from years to a decade, whereas groundwater was up to four decades old at 40 m below ground. Concentrations of the compounds increased with groundwater age.
Elevated concentrations of psychoactive drugs indicate a strong persistence of these compounds in the environment under anoxic aquifer conditions. Results suggest that the heritage of sewage irrigation will affect raw water quality in the area for decades. Therefore, further monitoring of raw and final drinking water is recommended to ensure that contaminant concentrations remain below the health-based precautionary value.


A tale of two polymorphic pharmaceuticals: pyrithyldione and propyphenazone and their 1937 co-crystal patent

Andreas Lemmerer, Joel Bernstein, Ulrich J Griesser, Volker Kahlenberg, Daniel M Többens, Saul H Lapidus, Peter W Stephens, Catharine Esterhuysen
PMID: 22076942   DOI: 10.1002/chem.201100667

Abstract

A co-crystal of two polymorphic active pharmaceutical ingredients (APIs), first reported and patented in 1937, has been prepared and thoroughly characterised, including crystal structure analysis. The existence of four crystal forms of one of the APIs, the sedative and hypnotic active pharmaceutical ingredient 3,3-diethyl-2,4(1H,3H)-pyridinedione, pyrithyldione (PYR), and of three crystal forms of the co-crystal-forming second API, the non-steroidal anti-inflammatory drug 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-3H-pyrazol-3-one, propyphenazone (PROP), has been reported previously, but they have only been partly characterised. For both compounds, none of the metastable forms exist at room temperature. DSC, hot-stage microscopy, X-ray diffraction and powder synchrotron X-ray diffraction were employed to characterise the polymorphic forms and to determine the crystal structures of forms I-III of PYR and forms I and II of PROP.


Recovery following an overdose of pyrithyldione

R M ROSE, R J MARCHAND
PMID: 18136186   DOI: 10.1001/jama.1949.82900500002006a

Abstract




Agranulocytosis following pyrithyldione therapy

T L TYSON
PMID: 18147853   DOI: 10.1001/jama.1949.62910020001006

Abstract




Agranulocytosis following the use of pyrithyldione; results of diagnostic test

M E EHRLICH, L N SUSSMAN
PMID: 18138524   DOI: 10.1001/jama.1949.62910020005006e

Abstract




[Persedon (Roche), a novel sedative and hypnotic]

J SKURSKY
PMID: 15398402   DOI:

Abstract




[Analysis of persedon]

W LANG
PMID: 14934554   DOI:

Abstract




[Effect of persedon and other hypnotics on hemopoiesis]

R JURGENS
PMID: 14847605   DOI:

Abstract




[Case of persedon poisoning]

F HANGEN
PMID: 14813016   DOI:

Abstract




[Important new drugs; histamine antagonists; visadron eyedrops; persedon; penifen; methionine; choline chloride]

G KUSCHINSKY
PMID: 14802156   DOI: 10.1055/s-0028-1117765

Abstract




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